Proflavine hydrochloride

Descripción

Historical Context of Acridine (B1665455) Derivatives in Biomedical Science

The story of acridine derivatives in biomedical science begins in the late 19th century with the isolation of acridine from coal tar in 1870 by Carl Gräbe and Heinrich Caro. numberanalytics.comwikipedia.org Initially, these compounds were primarily utilized as dyes and pigments in various industries. rsc.orgresearchgate.net However, the turn of the 20th century marked a pivotal shift towards exploring their pharmaceutical potential. rsc.orgresearchgate.net

A key figure in this transition was Paul Ehrlich, whose pioneering work in chemotherapy laid the foundation for using synthetic dyes to combat infectious diseases. animalresearch.infopaul-ehrlich.de His research demonstrated that certain dyes could selectively target and kill microorganisms, a concept he termed the "magic bullet". paul-ehrlich.de This led to investigations into various classes of dyes, including acridine derivatives. animalresearch.info In 1904, Ehrlich and his colleagues reported the suppression of sleeping sickness using trypan red, an acridine dye, which, despite its limitations, spurred further research into these compounds. animalresearch.infopaul-ehrlich.de

The structural characteristics of acridines, particularly their planar nature, were found to be crucial for their biological activity. rsc.orgnih.gov This planarity allows them to intercalate between the base pairs of DNA, a discovery that became central to understanding their mechanism of action and led to the development of new therapeutic agents. nih.govwikipedia.orgresearchgate.net

Over the years, numerous acridine derivatives have been synthesized and investigated for a wide range of bioactivities, including antibacterial, antiviral, antimalarial, and anticancer properties. numberanalytics.comrsc.orgnih.gov This has cemented the place of acridine derivatives as a significant pharmacophore in medicinal chemistry. nih.gov

Scope and Significance of Proflavine (B1679165) Hydrochloride Research

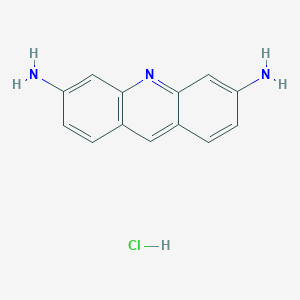

Proflavine, also known as 3,6-diaminoacridine, is an acridine derivative that emerged from this rich history of research. wikipedia.orgmacsenlab.com Initially used as a topical antiseptic and disinfectant, particularly against gram-positive bacteria, its applications in research have expanded significantly over time. wikipedia.orgmacsenlab.comnih.gov

A primary focus of proflavine research has been its interaction with DNA. As a DNA intercalating agent, it has been extensively studied to understand the dynamics of DNA and the kinetics of intercalation reactions. wikipedia.orgmedchemexpress.comnih.gov This property also underpins its mutagenic effects, where it can cause base pair insertions or deletions. wikipedia.org In the presence of light, proflavine can induce double-stranded breaks in DNA, making it a tool in photobiology and for studying DNA repair mechanisms. wikipedia.orgnih.gov

Beyond its use as a biological probe, research has explored the potential of proflavine and its derivatives in various therapeutic areas. Studies have investigated its anticancer properties, demonstrating its ability to induce apoptosis and autophagy in cancer cells. nih.gov Its role as an enzyme inhibitor has also been a subject of investigation. nih.gov

Furthermore, proflavine's fluorescent properties have made it a valuable tool in microscopy and in-vivo imaging, allowing for the visualization of cell nuclei. wikipedia.orgmacsenlab.com The hydrochloride salt of proflavine is often used in research due to its solubility in water. mpbio.comnih.gov

The ongoing research into proflavine hydrochloride and other acridine derivatives continues to be driven by the need for new and more effective therapeutic agents, particularly in the face of increasing drug resistance. nih.govrsc.org The versatility of the acridine scaffold allows for extensive chemical modifications, offering the potential to develop compounds with improved selectivity and reduced side effects. rsc.orgresearchgate.netrsc.org

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₃H₁₂ClN₃ | mpbio.comnih.gov |

| Molecular Weight | 245.7 g/mol | mpbio.com |

| Appearance | Brown powder | nih.gov |

| Melting Point | 270 °C (decomposes) | mpbio.com |

| Solubility in Water | 1 mg/mL | mpbio.com |

| CAS Number | 952-23-8 | mpbio.com |

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

acridine-3,6-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3.ClH/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;/h1-7H,14-15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBGTVBGXBUVLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3.HCl, C13H12ClN3 | |

| Record name | PROFLAVINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20954 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

952-23-8, 531-73-7 | |

| Record name | 3,6-Acridinediamine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Acridinediamine, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=531-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8021191 | |

| Record name | Proflavin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Proflavine hydrochloride is a brown powder. (NTP, 1992) | |

| Record name | PROFLAVINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20954 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

5 to 10 mg/mL at 68 °F (NTP, 1992) | |

| Record name | PROFLAVINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20954 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

952-23-8, 7459-75-8 | |

| Record name | PROFLAVINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20954 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,6-Acridinediamine, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7459-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acridine, 3,6-diamino-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007459758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proflavin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Proflavine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,6-diaminoacridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROFLAVINE MONOHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51AA3SI0JM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

518 °F DECOMPOSES (NTP, 1992) | |

| Record name | PROFLAVINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20954 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Molecular Mechanisms of Proflavine Hydrochloride Action

Deoxyribonucleic Acid (DNA) Intercalation Mechanisms

The primary mode of action of proflavine (B1679165) is its insertion between the base pairs of DNA, a process known as intercalation. stlawu.eduyoutube.com This physical intrusion into the DNA double helix profoundly alters its structure and function, leading to significant downstream cellular consequences. The intercalation process is a dynamic, multi-step event governed by specific energetic and structural principles. rsc.orgnih.gov

Energetic and Structural Basis of DNA Binding

Proflavine's interaction with DNA is a thermodynamically favorable process, driven by both negative enthalpy and positive entropy changes. iaea.org The planar, aromatic structure of the proflavine molecule is crucial for its ability to slide into the space created between adjacent base pairs. nih.gov This insertion is not a simple, direct event but is believed to occur in a two-step process, which involves an initial external binding to the DNA surface, followed by the actual intercalation into the DNA helix. rsc.org

Computational studies using metadynamics simulations have provided insights into the free energy surface of this process, revealing that intercalation from the minor groove-bound state is a plausible pathway. nih.gov The binding of proflavine to DNA is also characterized by a significant increase in the thermal stability of the DNA molecule. iaea.org

Table 1: Thermodynamic Parameters of Proflavine-DNA Interaction

| Thermodynamic Parameter | Value | Reference |

| Equilibrium Constant (K) at 298.15 K | (1.60 ± 0.04) × 10⁵ M⁻¹ | iaea.org |

| Standard Molar Gibbs Free Energy Change (ΔG°) | Varies marginally with temperature | iaea.org |

| Standard Molar Enthalpy Change (ΔH°) | Becomes increasingly negative with a rise in temperature | iaea.org |

| Standard Molar Entropy Change (ΔS°) | Becomes less positive with a rise in temperature | iaea.org |

This table is interactive. You can sort the columns by clicking on the headers.

Sequence Specificity in DNA Intercalation (e.g., GC-rich versus AT-rich DNA)

Proflavine does not intercalate randomly along the DNA strand; it exhibits a preference for certain base sequences. Studies have consistently shown that proflavine preferentially binds to GC-rich regions of DNA. nih.gov At high DNA-to-ligand concentration ratios, proflavine intercalates into both GC and AT sites, but with a clear preference for GC-rich sequences. nih.gov This preference is significant because the GC content of DNA can vary within a genome and between different genes, potentially leading to differential effects of proflavine on various genomic regions. nih.govwikipedia.org The higher stability of GC base pairs, which are connected by three hydrogen bonds compared to the two in AT pairs, may contribute to the favorable interaction with the intercalator. wikipedia.org

The fluorescence of proflavine is also differentially affected by the base composition of the DNA it intercalates with. Its fluorescence is significantly quenched when it inserts into G-C base pairs, whereas it is slightly enhanced upon insertion into A-T base pairs. mdpi.com

Effects on DNA Replication and Transcription Processes

By intercalating into the DNA double helix, proflavine physically obstructs the progression of enzymes involved in DNA replication and transcription. stlawu.eduresearchgate.net This unwinding of the DNA helix and separation of base pairs interferes with the template function of the DNA, effectively halting these crucial cellular processes. stlawu.edunih.gov The inhibition of DNA replication and transcription is a key mechanism behind proflavine's biological effects, including its mutagenic properties. stlawu.edunih.gov Studies have shown that the presence of proflavine during in vitro DNA replication can lead to frameshift mutations, particularly one-base-pair deletions. nih.gov

Interactions with Topoisomerase Enzymes

Topoisomerases are essential enzymes that regulate the topology of DNA by catalyzing the breaking and rejoining of DNA strands. They play a critical role in processes such as DNA replication, transcription, and chromosome segregation. Proflavine has been shown to interact with these enzymes, particularly topoisomerase II, further contributing to its cellular impact.

Stabilization of DNA-Topoisomerase II Intermediates

One of the significant actions of proflavine is its ability to stabilize the transient covalent complex formed between topoisomerase II and DNA, known as the cleavage complex. mdpi.com In the normal catalytic cycle of topoisomerase II, the enzyme creates a double-strand break in the DNA, passes another DNA segment through the break, and then religates the broken strands. Proflavine and other topoisomerase poisons interfere with the religation step of this process. nih.gov By stabilizing the cleavage complex, proflavine effectively traps the enzyme on the DNA in a state where the DNA is broken. nih.gov This action is similar to that of well-known anticancer drugs like etoposide. nih.govnih.gov

Table 2: Investigated Effects of Proflavine on DNA and Associated Enzymes

| Affected Process/Molecule | Observed Effect | Reference(s) |

| DNA Structure | Intercalation, unwinding of the helix | stlawu.edudntb.gov.ua |

| DNA Replication | Inhibition, induction of frameshift mutations | researchgate.netnih.gov |

| DNA Transcription | Inhibition | stlawu.edu |

| Topoisomerase II | Stabilization of the cleavage complex, inhibition of DNA religation | mdpi.comnih.gov |

This table is interactive. You can sort the columns by clicking on the headers.

Implications for DNA Integrity and Cellular Processes

The stabilization of the DNA-topoisomerase II cleavage complex by proflavine leads to an accumulation of double-strand breaks in the DNA. nih.gov These breaks, if not properly repaired, can trigger various cellular responses, including cell cycle arrest and apoptosis (programmed cell death). The resulting genomic instability can have profound consequences for the cell. nih.gov The disruption of topoisomerase II function by proflavine underscores a critical mechanism by which this compound can interfere with cell proliferation and survival.

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Induction

Proflavine hydrochloride's biological activities are significantly linked to its ability to induce oxidative stress through the generation of reactive oxygen species (ROS). This process is primarily driven by its photodynamic properties, where light exposure triggers the formation of highly reactive molecules that can subsequently damage essential cellular components.

Photodynamic Activity and ROS Production

Proflavine is recognized as a potent photosensitizing agent. nih.gov Upon exposure to visible light, it can absorb photons and transition to an excited state. researchgate.net This excited proflavine can then transfer its energy to molecular oxygen, leading to the formation of various reactive oxygen species. nih.govnih.gov Research demonstrates that proflavine, particularly when photo-illuminated, is capable of generating superoxide (B77818) ions (O₂•−), singlet oxygen, triplet oxygen, and hydroxyl radicals (•OH). nih.govresearchgate.net

The generation of these ROS can occur through several mechanisms. One proposed pathway involves a direct interaction between an electron expelled by the excited proflavine molecule and molecular oxygen, resulting in the formation of the superoxide anion. nih.gov This superoxide can then serve as a precursor for other ROS, including hydroxyl radicals. researchgate.net

Studies have shown that the presence of certain metal ions can significantly enhance this process. Specifically, the divalent metal ion Copper (Cu(II)) has been found to augment the generation of hydroxyl radicals by photo-activated proflavine. researchgate.netnih.gov This enhancement is attributed to the ability of metal ions like Cu(II) to participate in Fenton-like reactions, which further stimulate ROS production. nih.gov The essential role of copper in this process is highlighted by experiments where bathocuproine, a specific chelator of the reduced form of copper (Cu(I)), inhibits the proflavine-induced degradation of proteins. researchgate.netresearchgate.net The formation of hydroxyl radicals was observed to increase with longer periods of photo-illumination and at higher concentrations of proflavine and Cu(II). researchgate.net

| Reactive Oxygen Species (ROS) | Generation Mechanism | Enhancing Factors | Reference |

| Superoxide ion (O₂•−) | Formed through direct interaction between an electron from photo-excited proflavine and molecular oxygen. | Photo-illumination | nih.gov |

| Hydroxyl radical (•OH) | Generated from other ROS precursors like superoxide. Described as a major source of damage. | Photo-illumination, Presence of Cu(II) via Fenton-like reactions. | researchgate.netnih.gov |

| Singlet oxygen | Implicated in proflavine-induced damage to proteins. | Photo-illumination | researchgate.net |

| Triplet oxygen | Implicated in proflavine-induced damage to proteins. | Photo-illumination | researchgate.net |

Role of ROS in Macromolecular Damage (e.g., DNA, Proteins, Enzymes)

The accumulation of ROS generated by photo-activated proflavine leads to a state of oxidative stress, which can cause significant damage to vital macromolecules. nih.govnih.gov When the production of these reactive species overwhelms a cell's antioxidant defenses, they can induce detrimental modifications to DNA, proteins, and enzymes. nih.govnih.gov

Protein and Enzyme Damage: Proteins are primary targets for ROS. nih.gov Studies using bovine serum albumin (BSA) and the enzyme trypsin have demonstrated that photo-illuminated proflavine causes significant oxidative modification and degradation of these proteins. researchgate.netnih.gov This degradation, visualized through techniques like SDS-PAGE, results in structural changes and a considerable loss of enzyme activity. nih.govresearchgate.net The damage is accelerated when Cu(II) is present, correlating with the increased generation of hydroxyl radicals. nih.gov The involvement of ROS in this process is confirmed by the fact that hydroxyl radical scavengers, such as thiourea (B124793) and potassium iodide, can inhibit the protein-damaging effects. researchgate.netresearchgate.net

DNA Damage: In addition to protein damage, proflavine-generated ROS are known to be harmful to DNA. The interaction of photo-activated proflavine with DNA can lead to the generation of free radicals that cause double-stranded breaks in the DNA structure. researchgate.netnih.gov This genotoxic effect is a critical aspect of proflavine's mechanism of action, contributing to its mutagenic potential. nih.gov

| Macromolecular Target | Type of Damage | Experimental Findings | Reference |

| Proteins | Oxidative modification, degradation, structural changes. | Photo-activated proflavine caused significant degradation of Bovine Serum Albumin (BSA), as shown by SDS-PAGE. | researchgate.netnih.govresearchgate.net |

| Enzymes | Loss of enzymatic activity. | A considerable loss of activity was observed in the enzyme trypsin when exposed to photo-illuminated proflavine, especially in the presence of Cu(II). | researchgate.netnih.gov |

| DNA | Double-stranded breaks. | Photo-activated proflavine was found to induce double-stranded breaks in DNA through the action of free radicals. | researchgate.netnih.gov |

Biological Activities and Therapeutic Potential

Antimicrobial Efficacy

Proflavine (B1679165) hydrochloride's antimicrobial properties have been a subject of study for many years, revealing its effectiveness against a wide array of bacteria through various mechanisms.

Proflavine, an acridine (B1665455) dye, functions as a DNA intercalator. This means it inserts itself between the base pairs of bacterial DNA, disrupting the DNA's helical structure. This intercalation inhibits DNA replication and transcription, which are vital for bacterial growth and survival, leading to a bacteriostatic effect that halts bacterial reproduction. At higher concentrations, the extensive DNA damage and disruption of other cellular processes result in a bactericidal effect, causing bacterial cell death. The planar and cationic nature of the proflavine molecule facilitates its insertion into the DNA, causing frameshift mutations during replication and leading to the synthesis of non-functional proteins.

Proflavine demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. However, its effectiveness is generally more pronounced against Gram-positive bacteria. This difference in susceptibility is largely attributed to the structural variations in their cell walls.

Gram-positive bacteria possess a thick, permeable peptidoglycan layer that allows proflavine easier access to the cellular DNA. In contrast, Gram-negative bacteria have an outer membrane that acts as a protective barrier, limiting the entry of antimicrobial agents like proflavine. Despite this additional defense, proflavine remains active against many Gram-negative species, though often requiring higher concentrations.

Table 1: Efficacy of Proflavine against Bacterial Strains

| Bacterial Type | Species Example | Susceptibility to Proflavine |

|---|---|---|

| Gram-Positive | Staphylococcus aureus | High |

| Gram-Positive | Streptococcus pyogenes | High |

| Gram-Negative | Escherichia coli | Moderate |

| Gram-Negative | Pseudomonas aeruginosa | Variable |

Proflavine has shown notable activity against biofilms, which are structured communities of bacteria that are highly resistant to antimicrobial agents. It can inhibit the initial attachment of bacteria to surfaces, a critical step in the formation of biofilms. Furthermore, proflavine can disrupt quorum sensing, the communication system bacteria use to coordinate biofilm formation. It is also capable of penetrating existing biofilms to eliminate the bacteria within.

The antimicrobial power of proflavine can be significantly enhanced through a process called co-crystallization, where it is combined with metal salts and other derivatives. This technique creates new crystalline structures with improved properties. For example, co-crystals of proflavine with silver salts have demonstrated superior antimicrobial and antibiofilm activity compared to proflavine alone, creating a synergistic effect that is effective even against antibiotic-resistant bacteria. These co-crystals also exhibit better penetration of the biofilm matrix.

Antineoplastic Investigations

Beyond its antimicrobial uses, proflavine has been explored for its potential as an anticancer agent due to its ability to induce cell death in cancerous cells.

Proflavine's primary mechanism of antineoplastic activity is the induction of apoptosis, or programmed cell death, in cancer cells. By intercalating into the DNA of rapidly dividing cancer cells, proflavine causes significant DNA damage. This damage triggers cellular stress responses, leading to the activation of the intrinsic apoptotic pathway. The tumor suppressor protein p53 can be activated by this damage, which halts the cell cycle and initiates apoptosis. Proflavine's interaction with DNA can also lead to the production of reactive oxygen species (ROS), which further contributes to cell damage and apoptosis. Research has confirmed that proflavine induces the characteristic signs of apoptosis in various cancer cell lines, including cell shrinkage and DNA fragmentation.

Induction of Autophagy in Cancer Cells

Proflavine has been identified as a potent inducer of autophagy, a cellular process of self-degradation that can, under certain conditions, lead to programmed cell death in cancer cells. In human osteosarcoma MG63 cells, proflavine treatment was shown to inhibit proliferation in a dose-dependent manner by initiating cell death through a combination of apoptosis and autophagy. nih.gov The induction of autophagy is a critical component of its anticancer mechanism. nih.gov

Cytotoxic Effects on Diverse Cancer Cell Lines

The anticancer potential of proflavine and its derivatives is underscored by their cytotoxic activity against a wide array of human cancer cell lines. The primary mechanism often involves the intercalation of the planar acridine ring system into the DNA of cancer cells, which disrupts DNA replication and transcription, ultimately leading to cell death. stlawu.edu

Studies have highlighted these cytotoxic properties in various cancer types. In human osteosarcoma (MG-63), proflavine demonstrated significant induction of apoptosis at concentrations greater than 5 µM. nih.gov Derivatives of proflavine have also shown promising results. For example, a review of proflavine derivatives noted that conjugates with imidazolidinones, ureas, and thioureas exhibited highly promising cytotoxic properties. nih.gov Specifically, proflavine-dialkyldithioureas displayed a substantial cytotoxic effect against human leukemia HL-60 cells, with IC50 values ranging from 7.2 to 34.0 μM. nih.gov Furthermore, palladium complexes featuring a proflavine ligand have demonstrated significant biological activity, with LC50 values against the SK-BR-3 breast cancer cell line that were notably lower than those of the established chemotherapy drug cisplatin. nih.gov

Acriflavine (B1215748), a mixture of proflavine and trypaflavine, has also been reported as an effective agent against a broad spectrum of cancers, including those of the breast, colon, pancreas, cervix, brain, and melanoma, further illustrating the wide-ranging cytotoxic potential of proflavine-containing compounds. rsc.orgnih.gov

Table 1: Cytotoxic Activity of Proflavine and Its Derivatives on Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Proflavine | MG-63 (Osteosarcoma) | Significant apoptosis at >5 µM | nih.gov |

| Proflavine-dialkyldithioureas | HL-60 (Leukemia) | IC50 values of 7.2–34.0 μM | nih.gov |

| Palladium-proflavine complexes | SK-BR-3 (Breast Cancer) | Lower LC50 than cisplatin | nih.gov |

| Acriflavine (contains proflavine) | Breast, Colon, Pancreas, etc. | Effective drug against a wide spectrum | rsc.orgnih.gov |

Synergistic Effects in Combination Therapies

The efficacy of proflavine is not limited to its standalone action; it also shows significant potential in combination therapies, where it can work synergistically with other anticancer agents. A key aspect of its mechanism is the intrinsic synergistic activity between apoptosis and autophagy, which together contribute to proflavine-inhibited growth of cancer cells. nih.gov

Beyond its intrinsic mechanisms, proflavine-containing compounds can enhance the effectiveness of conventional chemotherapy drugs. Acriflavine, which contains proflavine, is recognized as a potent inhibitor of Hypoxia-inducible factor 1 (HIF-1). rsc.orgnih.gov The overexpression of HIF-1α in tumor cells is a known mechanism of drug resistance and tumor progression. nih.gov By inhibiting HIF-1, acriflavine can sensitize hypoxic tumors to treatments like chemotherapy. rsc.org

Research into an acriflavine-doxorubicin (DOX) complex has highlighted this synergistic potential. rsc.orgnih.gov Doxorubicin (B1662922) is a widely used chemotherapy drug whose long-term use can be hampered by toxicity and tumor resistance. rsc.org When combined, acriflavine can counteract the HIF-1-mediated resistance, potentially creating a more effective, multitasking therapeutic platform against cancers such as cervical cancer. rsc.orgnih.gov This approach could allow for more effective treatment regimens while potentially mitigating some of the drawbacks associated with high-dose monotherapy.

Antimalarial and Antileishmanial Properties of Proflavine Derivatives

In addition to their anticancer activities, derivatives of proflavine have been investigated for their therapeutic potential against parasitic diseases, including malaria and leishmaniasis. nih.gov A comprehensive review highlighted that various proflavine conjugates are being explored for these specific antimicrobial properties. nih.gov

In the context of malaria, the proflavine-containing mixture acriflavine has demonstrated potent antimalarial activity. nih.gov Studies have shown that acriflavine can kill both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum in vitro, with IC50 values in the nanomolar range (40-80 nM). nih.gov It also significantly suppresses parasite growth in vivo in mouse models infected with Plasmodium berghei. nih.gov The mechanism appears to involve the impairment of DNA replication in the parasites. nih.gov However, the same research indicated that proflavine by itself was ineffective against the malaria parasite in vitro, suggesting that trypaflavine is the primary active antimalarial component within the acriflavine mixture. nih.gov

The exploration of proflavine derivatives against leishmaniasis is also an active area of research, contributing to the broader investigation of these compounds as versatile anti-infective agents. nih.gov

Table 2: Antimalarial Activity of Acriflavine (Proflavine/Trypaflavine Mixture)

| Parasite Strain | In Vitro/In Vivo | Compound | Observed Effect | Reference |

|---|---|---|---|---|

| P. falciparum (3D7, CQ-sensitive) | In Vitro | Acriflavine | IC50: 40-60 nM | nih.gov |

| P. falciparum (W2, CQ-resistant) | In Vitro | Acriflavine | IC50: 60-80 nM | nih.gov |

| P. falciparum | In Vitro | Proflavine (alone) | Ineffective | nih.gov |

| P. berghei | In Vivo (mouse model) | Acriflavine | Significant suppression of parasite growth | nih.gov |

Cellular and Genetic Impact

Mutagenic and Genotoxic Effects

The mutagenic and genotoxic potential of proflavine (B1679165) hydrochloride is a well-documented phenomenon, stemming from its direct interaction with the DNA molecule.

Proflavine has been implicated in the induction of DNA strand breaks. When bound to DNA, particularly superhelical forms, proflavine can cause single-strand nicks upon exposure to visible light. nih.gov This process is oxygen-dependent and involves the generation of reactive oxygen species such as hydrogen peroxide and hydroxyl radicals. nih.gov Furthermore, studies with radiolabeled acridines, including proflavine, have demonstrated the induction of double-stranded breaks in DNA. nih.gov This ability to damage the DNA backbone is a significant contributor to its genotoxic profile.

Proflavine is a known frameshift mutagen, a property attributed to its ability to intercalate between the base pairs of DNA. nih.gov This insertion of the planar acridine (B1665455) ring into the DNA helix can disrupt the normal reading frame during DNA replication and transcription, leading to insertions or deletions of base pairs. nih.govwustl.edu Research has shown that proflavine-induced frameshift mutations are not random. In in vitro DNA replication studies, the majority of these mutations were one-base-pair deletions occurring at specific DNA sequences. nih.gov Specifically, over 80% of deletions were found opposite purine (B94841) bases that are located 3' to a pyrimidine. nih.gov Molecular modeling suggests that these deletions may occur because the DNA polymerase bypasses a template base, a process facilitated by the presence of proflavine. nih.gov The models propose several roles for proflavine in this process, including stacking on the looped-out base or hydrogen bonding with the DNA backbone, rather than classical intercalation being the direct cause of the frameshift. nih.gov

The mutagenic properties of proflavine have been extensively studied using various genotoxicity screening assays.

The Ames test , a bacterial reverse mutation assay, is widely used to assess the mutagenic potential of chemical compounds. nih.govfda.gov In this assay, strains of Salmonella typhimurium that are unable to synthesize a specific amino acid are exposed to the test substance. fda.gov Mutagenicity is indicated by the reversion of the mutation, allowing the bacteria to grow in a medium lacking the amino acid. nih.gov Proflavine has demonstrated mutagenic activity in the Ames test. nih.gov In the absence of light and metabolic activation, proflavine shows direct-acting frameshift mutagenic activity in Salmonella typhimurium strains TA1537 and TA98. nih.gov When microsomal enzymes are present, its mutagenic activity is observed in strain TA1538 and enhanced in TA1537. nih.gov Furthermore, exposure to visible light induces both base-substitution and frameshift mutations. nih.gov The mutagenic potential of proflavine can, however, vary depending on the growth stage of the bacterial culture. nih.gov

The Comet assay , or single-cell gel electrophoresis, is another versatile method for detecting DNA damage in individual eukaryotic cells. nih.gov This assay can identify DNA strand breaks and alkali-labile sites. nih.gov While specific results for proflavine hydrochloride in the comet assay are not detailed in the provided search results, the assay's ability to detect DNA strand breaks makes it a relevant tool for evaluating the genotoxicity of compounds like proflavine that are known to induce such damage. nih.govnih.gov The principle of the assay involves the migration of fragmented DNA from the nucleus under electrophoresis, creating a "comet" shape, with the tail intensity reflecting the extent of DNA damage. youtube.com

Table 1: Summary of Proflavine Mutagenicity in the Ames Test

| Strain | Condition | Mutagenic Effect |

| S. typhimurium TA1537 | Dark, no metabolic activation | Direct-acting frameshift mutagenicity nih.gov |

| S. typhimurium TA98 | Dark, no metabolic activation | Direct-acting frameshift mutagenicity nih.gov |

| S. typhimurium TA1538 | With metabolic activation | Frameshift mutagenicity nih.gov |

| S. typhimurium TA1537 | With metabolic activation | Enhanced frameshift mutagenicity nih.gov |

| S. typhimurium TA1535 | With visible light exposure | Base-substitution activity nih.gov |

| S. typhimurium TA1537, TA1538, TA98 | With visible light exposure | Frameshift genetic activities nih.gov |

The ability of proflavine to intercalate into DNA and induce mutations raises concerns about its potential for long-term genetic instability and carcinogenicity. researchgate.net The induction of mutations, particularly frameshift mutations, can alter the structure and function of proteins, potentially leading to uncontrolled cell growth and tumor formation. researchgate.netnih.gov The generation of reactive oxygen species by proflavine further contributes to DNA damage, which, if not properly repaired, can lead to mutations. researchgate.net Although comprehensive long-term carcinogenicity studies on this compound were not found in the search results, its known mutagenic properties suggest a potential carcinogenic risk. researchgate.net The continuous in vitro expansion of stem cells, for instance, can lead to genetic instability, though this alone may not be sufficient to cause tumor formation. nih.gov

Cellular Uptake and Subcellular Localization

The biological effects of this compound are contingent on its ability to enter cells and reach its molecular target, DNA.

Proflavine is known to be taken up by various types of human cells in culture and subsequently concentrates within the cell nuclei. researchgate.net This nuclear accumulation is a critical step in its mechanism of action, as it places the compound in close proximity to the cellular DNA. researchgate.net The specific lesions produced by proflavine in the nucleus and nucleolus are considered a morphological manifestation of its specific molecular action of intercalating with DNA. nih.gov This targeted localization within the nucleus facilitates its mutagenic and genotoxic effects. researchgate.net

Effects on Cellular Metabolism and Enzyme Function

This compound exerts significant effects on cellular metabolism, primarily through its interaction with enzymes. Its planar aromatic structure allows it to interfere with the intricate machinery of enzyme function, leading to alterations in metabolic pathways. The primary mechanisms of this interference are the inhibition of enzyme-substrate complex formation and the induction of oxidative damage to protein structures.

Inhibition of Enzyme-Substrate Complex Binding

This compound has been shown to inhibit enzyme activity by interfering with the binding of the substrate to the enzyme's active site. The nature of this inhibition can vary depending on the specific enzyme.

Research on the enzyme trypsin has demonstrated that proflavine acts as a competitive inhibitor. nih.gov In this mode of inhibition, the proflavine molecule directly competes with the substrate for binding to the active site of the enzyme. The rate at which the enzyme-inhibitor (trypsin-proflavine) complex forms is comparable to the formation rate of the enzyme-substrate complex. nih.gov This competitive binding necessitates a higher concentration of the substrate to effectively displace the inhibitor and allow the enzymatic reaction to proceed. nih.gov

Conversely, studies on the main protease (Mpro) of SARS-CoV-2 have revealed a different inhibitory mechanism for proflavine hemisulfate, a salt of proflavine. In this case, proflavine acts as a non-competitive inhibitor. nih.gov Non-competitive inhibitors bind to a site on the enzyme other than the active site, known as an allosteric site. This binding event induces a conformational change in the enzyme, which in turn alters the shape of the active site, thereby reducing the enzyme's catalytic efficiency without directly blocking substrate binding. nih.gov Proflavine hemisulfate was found to have a strong affinity for both the free Mpro enzyme and the enzyme-substrate (ES) complex. nih.gov

The inhibitory activity of proflavine against SARS-CoV-2 Mpro was found to be concentration-dependent, with an IC50 value of 2.07 ± 0.01 μM. nih.gov The dissociation constant (Kd), a measure of binding affinity, further supported the potent inhibition of Mpro by proflavine. nih.gov

| Enzyme | Inhibition Mode | Key Findings |

| Trypsin | Competitive | The rate of formation of the enzyme-inhibitor complex is equivalent to that of the enzyme-substrate complex. nih.gov |

| SARS-CoV-2 Mpro | Non-competitive | Exhibits strong affinity for both the free enzyme and the enzyme-substrate complex; IC50 of 2.07 ± 0.01 μM. nih.gov |

Oxidative Modifications and Degradation of Proteins and Enzymes

Beyond its role as a direct enzyme inhibitor, proflavine can induce significant damage to proteins and enzymes through oxidative stress, particularly when activated by light.

Photo-activated proflavine has been shown to generate highly reactive hydroxyl radicals (•OH). nih.gov These radicals can lead to oxidative modifications of amino acid residues within protein structures, ultimately causing protein degradation and a loss of enzymatic function. nih.gov This process of photo-induced damage highlights a mechanism by which proflavine can have broader, non-specific effects on cellular proteins beyond direct, competitive, or non-competitive inhibition of specific enzymes.

The generation of these damaging hydroxyl radicals can be significantly enhanced by the presence of metal ions, particularly copper (II). nih.gov The presence of Cu(II) augments the production of hydroxyl radicals by photo-activated proflavine, leading to increased protein and enzyme breakdown. nih.gov This finding suggests a synergistic effect between proflavine, light, and certain metal ions in promoting cellular damage.

Research investigating the effects of photo-activated proflavine on the enzyme trypsin, in the presence of its substrate bovine serum albumin (BSA), demonstrated a significant reduction in trypsin's proteolytic activity. nih.gov This reduction in activity was attributed to the free radical-mediated damage to specific amino acids within the trypsin molecule. nih.gov

| Condition | Observed Effect | Mediating Factor |

| Proflavine + Visible Light | Protein degradation and loss of enzyme activity. nih.gov | Hydroxyl radicals (•OH). nih.gov |

| Proflavine + Visible Light + Cu(II) | Augmented generation of hydroxyl radicals and increased protein degradation. nih.gov | Enhanced production of hydroxyl radicals. nih.gov |

Advanced Research Methodologies and Applications

Spectroscopic Analysis of Proflavine (B1679165) Hydrochloride Interactions

Spectroscopic techniques are invaluable for elucidating the binding mechanisms and excited-state dynamics of proflavine hydrochloride.

Time-resolved fluorescence spectroscopy is a powerful tool for investigating molecular interactions and dynamics that occur on very short timescales, typically in the picosecond to nanosecond range. news-medical.net This method measures the decay of fluorescence intensity over time after excitation, providing information about the excited state's lifetime. news-medical.net Dynamic events in the fluorophore's environment, such as conformational changes, solvent relaxation, and interactions with other molecules, can shorten this lifetime. news-medical.net

In the context of this compound, this technique has been instrumental in understanding its interaction with DNA. When proflavine intercalates into the DNA duplex, its fluorescence is quenched. nih.gov Studies have shown that the fluorescence quantum yield of proflavine decreases significantly upon binding to DNA. For instance, the fluorescence quantum yield of proflavine was reported to be 38.56%, which dropped to 2.86% upon intercalation into a d(GC)9 DNA duplex. nih.gov

Furthermore, time-resolved measurements reveal a dramatic reduction in the excited-state lifetimes of proflavine when it is part of a DNA complex. Both emissive states of proflavine exhibit lifetimes that are an order of magnitude smaller in the PF-DNA complex compared to the free molecule. nih.gov This quenching is attributed to the formation of a charge-transfer state between proflavine and guanine (B1146940) bases in the DNA, which leads to ultrafast non-radiative decay channels. nih.gov

| Parameter | Proflavine (Free) | Proflavine-DNA Complex |

| Fluorescence Quantum Yield | 38.56% | 2.86% |

| Excited-State Lifetime | ~4.6 ns | Significantly shorter (e.g., ~800 ps) |

This table presents illustrative data on how the fluorescence properties of proflavine change upon interaction with DNA, as detailed in the text.

Femtosecond transient absorption (fs-TA) spectroscopy is an ultrafast technique used to study the excited-state dynamics of molecules on a femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescale. instras.comemory.edu In a typical pump-probe experiment, a strong laser pulse (pump) excites the sample, and a weaker, time-delayed pulse (probe) monitors the changes in absorption as the molecule relaxes from the excited state. instras.com

This methodology has been crucial in mapping the detailed excited-state relaxation pathways of this compound, both in solution and when intercalated into DNA. nih.gov For proflavine in a buffer solution, global analysis of the transient absorption spectra reveals multiple lifetimes, indicating a complex relaxation process. For example, one study identified lifetimes of 0.8 ps, 60 ps, and 4.6 ns, corresponding to different excited-state processes. nih.gov

Upon intercalation into a DNA duplex, the excited-state dynamics of proflavine are significantly altered. The generation of the triplet excited state of proflavine is quenched. nih.gov This, along with the fluorescence quenching, points to the opening of new, efficient non-radiative decay channels for the excited proflavine molecule within the DNA environment. nih.gov The data suggests that a charge-transfer state between the guanine base and proflavine plays a key role in this rapid deactivation. nih.gov

Absorption spectroscopy is a fundamental technique used to study the interaction between molecules and DNA. Changes in the absorption spectrum of a molecule upon binding to DNA can indicate the mode of interaction. Key phenomena observed include:

Hypochromism: A decrease in the molar absorptivity.

Bathochromism (Red Shift): A shift of the absorption maximum to a longer wavelength.

Hyperchromism: An increase in the molar absorptivity.

When this compound intercalates between the base pairs of double-stranded DNA, its absorption spectrum exhibits characteristic changes. A notable bathochromic shift (red shift) and hypochromism are typically observed. nih.gov For instance, the main absorption peak of proflavine in the visible region can shift by as much as 16 nm to a longer wavelength, accompanied by a decrease in amplitude of about 21%. nih.gov This spectral behavior is a strong indicator of the intercalation of the planar proflavine molecule into the DNA double helix. nih.gov

| Spectral Change | Observation upon Proflavine-DNA Intercalation | Implication |

| Bathochromic Shift | Red shift of the main absorption peak (e.g., 16 nm) | Strong interaction and altered electronic environment |

| Hypochromism | Decrease in absorption intensity (e.g., 21%) | Stacking interactions between the chromophore and DNA bases |

This table summarizes the typical changes observed in the absorption spectrum of proflavine upon intercalation into DNA.

Solvatochromism refers to the change in the position, and sometimes intensity, of a molecule's UV-visible absorption or emission spectra as a function of the solvent polarity. nih.gov This phenomenon provides insights into the nature of the solute-solvent interactions and the electronic structure of the molecule in its ground and excited states. nih.gov The spectral shifts are influenced by factors such as the solvent's dielectric constant and refractive index. nih.gov

For proflavine, its spectral characteristics are sensitive to the surrounding solvent environment. This property can be exploited to understand how the local environment within a biological system, such as the interior of a DNA double helix, differs from a simple aqueous solution. The study of proflavine in various solvents helps to characterize its photophysical properties, which is essential for interpreting the spectral changes that occur upon binding to macromolecules.

Electrochemical Characterization of DNA Interactions

Electrochemical methods offer a sensitive and straightforward approach to investigate the binding of small molecules like proflavine to DNA. nih.gov These techniques can provide quantitative information about the binding constant, binding site size, and the mode of interaction. nih.govnih.gov

Cyclic voltammetry (CV) is a widely used electrochemical technique for studying DNA-drug interactions. nih.gov In a CV experiment, the potential applied to a working electrode is scanned linearly in a forward and then a reverse direction, and the resulting current is measured. nih.gov When a small molecule binds to DNA, changes in the voltammetric response, such as shifts in peak potentials and decreases in peak currents, can be observed. nih.govnih.gov

Studies on the interaction of proflavine with DNA using cyclic voltammetry have provided strong evidence for an intercalative binding mode. nih.gov Upon the addition of DNA, the peak potentials of proflavine shift, and the peak currents decrease. nih.gov This is because the diffusion of the bulky proflavine-DNA complex to the electrode surface is slower than that of the free proflavine molecule. nih.gov

From these voltammetric measurements, key binding parameters can be determined. For the interaction between proflavine and herring sperm DNA, a binding constant (K) of 2.32 (± 0.41) x 10⁴ M⁻¹ and a binding site size of 2.07 (± 0.1) base pairs have been estimated. nih.gov The calculated standard Gibbs free-energy change of approximately -24.90 kJ/mol at 25°C indicates that the binding interaction is spontaneous. nih.gov These findings from cyclic voltammetry are consistent with results from spectroscopic methods, reinforcing the model of proflavine intercalation into the DNA double helix. nih.gov

| Parameter | Value | Method |

| Binding Constant (K) | 2.32 (± 0.41) x 10⁴ M⁻¹ | Cyclic Voltammetry |

| Binding Site Size | 2.07 (± 0.1) base pairs | Cyclic Voltammetry |

| Binding Constant (K) | 2.20 (± 0.48) x 10⁴ M⁻¹ | UV Absorption |

| Standard Gibbs Free-Energy Change | -24.90 kJ/mol | Cyclic Voltammetry |

This table presents key thermodynamic and binding parameters for the interaction of proflavine with DNA, as determined by electrochemical and spectroscopic methods.

Computational Modeling and Simulation

Computational methods are indispensable tools in modern medicinal chemistry, providing deep insights into molecular interactions that are often inaccessible through experimental techniques alone.

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule like proflavine and its biological target. plos.org Docking predicts the preferred orientation and binding affinity of the ligand when it binds to the receptor, while MD simulations provide a time-dependent view of the complex's stability and conformational changes. plos.orgnih.gov

In the context of proflavine's interaction with the SARS-CoV-2 main protease (Mpro), molecular docking was used to predict potential binding sites. nih.gov Since enzymatic assays identified proflavine as a non-competitive inhibitor, the docking strategies explored binding sites other than the substrate-binding site, including potential allosteric sites like the "cryptic site" and the "dimerization site". nih.gov These computational predictions help to formulate hypotheses about the mechanism of inhibition. nih.gov The stability of such predicted protein-ligand complexes is often further assessed using MD simulations, which analyze parameters like root mean square deviation (RMSD) and radius of gyration (Rg) over time to confirm the stability of the binding pose. nih.gov

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net Time-dependent DFT (TD-DFT) is particularly useful for calculating the electronic absorption spectra of molecules like proflavine. arxiv.org

Researchers have used pseudopotential time-dependent density functional theory to calculate the optical spectra of a hydrogenated proflavine cation. arxiv.org Such calculations help to understand the electronic transitions that give rise to the molecule's characteristic absorption and fluorescence properties. The study found that the addition of hydrogen atoms to the proflavine structure substantially alters the optical spectra compared to the base molecule, providing theoretical insight into how chemical modifications affect its photophysical behavior. arxiv.org

Computational models are extensively used to predict the binding affinity of proflavine for DNA and to understand the conformational changes that occur upon binding. Proflavine is a well-known DNA intercalator, and its ability to bind to DNA is central to many of its biological activities. nih.govnih.gov

Computational studies, in conjunction with experimental data, help to quantify this binding. For instance, the binding affinity (Kd) of proflavine to nucleic acid structures like the HIV-1 RRE can be determined experimentally and then rationalized through computational models that reveal the specific interactions driving the high-affinity binding. acs.org

Furthermore, the binding of proflavine can induce significant conformational changes in its target biomolecules. nih.gov Circular dichroism studies have shown that proflavine binding causes a significant reduction in the α-helical content of hemoglobin, indicating a substantial alteration of the protein's secondary structure. nih.gov Atomic force microscopy has also been used to observe the morphological features of hemoglobin in the presence of proflavine. nih.gov These experimental observations of conformational changes can be simulated and analyzed in detail using molecular dynamics, providing a molecular-level picture of how proflavine binding alters the structure and, consequently, the function of its biological targets. nih.gov

Fluorescence Imaging and Biosensing Applications

The inherent fluorescence of proflavine makes it a valuable tool for various imaging and sensing applications. nih.gov

Proflavine's ability to preferentially stain cell nuclei by intercalating into double-stranded DNA, combined with its fluorescent properties, makes it an effective contrast agent for microscopic imaging. nih.gov Its small molecular size and amphipathic nature allow it to easily pass through cell and nuclear membranes, enabling rapid staining of fresh cells for cytologic analysis. nih.gov

This property has been leveraged in clinical and research applications, including endoscopy and microendoscopy imaging, where proflavine is used as a topical stain for the histological analysis of intact epithelium. nih.gov It can be used with portable microscopy platforms for point-of-care diagnostics, for instance, to rapidly stain freshly collected leukocytes, clearly revealing the multi-lobed structure of granulocytes. nih.gov

Furthermore, derivatives of proflavine have been synthesized and used as fluorescent imaging agents to visualize Aβ amyloid deposits in the brain tissue of mouse models of Alzheimer's disease. nih.gov When applied to hippocampus sections from aged transgenic mice, these derivatives preferentially labeled amyloid plaques, highlighting proflavine's potential as a molecular scaffold for developing new agents for in vitro neuropathological staining and potentially for in vivo imaging of disease markers. nih.gov

Table 2: Fluorescence Properties of Proflavine

| Property | Wavelength/Value | Reference |

| Peak Excitation | ~460 nm | nih.gov |

| Peak Emission | ~515 nm | nih.gov |

| Quantum Efficiency | 0.5 | nih.gov |

Use as a Fluorescent Contrast Agent for Cellular Structures

This compound is utilized as a fluorescent contrast agent for the detailed visualization of cellular components. Its small, amphipathic nature allows it to readily traverse the lipid bilayers of both the cell and nuclear membranes, leading to rapid staining of fresh cells. nih.govnih.gov The primary mechanism behind its fluorescent staining capability is the intercalation of the proflavine molecule into double-stranded DNA, which results in strong nuclear contrast. nih.govnih.gov This preferential staining of the cell nucleus, with less prominent staining of cytoplasmic structures, is advantageous for applications in cytological analysis and cell classification. nih.gov

The fluorescence properties of proflavine, characterized by a peak excitation at approximately 460 nm and a peak emission around 515 nm, make it suitable for use with fluorescence microscopy. nih.govnih.gov Research has demonstrated its effectiveness as a rapid cytologic dye for various specimens, including normal exfoliated oral squamous cells, cultured human oral squamous carcinoma cells, and leukocytes. nih.gov In these studies, proflavine staining clearly delineated nuclei and cytoplasmic features, such as keratohyalin granules in mature oral cells and the multilobar nature of nuclei in neutrophils. nih.gov The staining process is notably simple, often requiring only the addition of the dye to the cell medium without the need for fixation, a significant advantage over more complex procedures like Papanicolaou staining. nih.gov

The utility of proflavine as a contrast agent extends to quantitative analysis of digital images. The well-defined nuclei and cell membranes in proflavine-stained cells enable the application of automated image analysis tools to determine parameters like the nuclear-to-cytoplasmic ratio and to perform image texture analysis for extracting quantitative features. researchgate.net Furthermore, derivatives of proflavine have been synthesized and investigated as fluorescent imaging agents for amyloid-β plaques, highlighting the potential of the proflavine scaffold in designing new probes for neuropathological studies.

Development of Biosensing Technologies

The inherent ability of proflavine to interact with nucleic acids has been a cornerstone in the development of innovative biosensing technologies, particularly electrochemical DNA biosensors. nih.govmdpi.com These biosensors leverage the principle of proflavine intercalating into the DNA double helix, which can influence electron exchange at an electrode interface. nih.govnih.gov This interaction forms the basis for detecting a variety of biological events and molecules.

One significant application is in the detection of DNA damage and hybridization events. mdpi.comresearchgate.net Electrochemical sensors have been developed using electropolymerized proflavine (poly(proflavine)) films. mdpi.comresearchgate.net When DNA is immobilized on this polymer-coated electrode, any interaction that alters the DNA structure, such as the binding of a drug or the presence of a damaging agent, can be detected as a change in the electrochemical signal. researchgate.net For instance, the binding constant for the interaction between proflavine and herring sperm DNA has been determined using cyclic voltammetry and UV-Vis spectroscopy. nih.gov

Researchers have also developed DNA sensors for the determination of anthracycline drugs like doxorubicin (B1662922). nih.govsigmaaldrich.com In these systems, a copolymer of proflavine and Azure B is used to create a robust film for the adsorption of DNA. nih.gov The subsequent interaction of doxorubicin with the immobilized DNA leads to a measurable change in charge transfer resistance, allowing for sensitive detection of the drug. sigmaaldrich.com These biosensors have shown potential for applications in determining drug residues in biological fluids and for pharmacokinetic studies. sigmaaldrich.com The development of these technologies often involves studying the electrochemical and spectroscopic properties of proflavine's interaction with DNA to optimize sensor performance. nih.gov

| Parameter | Value | Method | Source |

| Binding Constant (K) | 2.32 (± 0.41) x 10⁴ M⁻¹ | Voltammetry | nih.gov |

| Binding Constant (K) | 2.20 (± 0.48) x 10⁴ M⁻¹ | UV Absorption | nih.gov |

| Binding Site Size | 2.07 (± 0.1) base pairs | Voltammetry | nih.gov |

| Standard Gibbs Free-Energy Change | -24.90 kJ/mol at 25°C | Calculation | nih.gov |

Pharmacokinetic and Pharmacodynamic Research Approaches

Understanding the absorption, distribution, metabolism, and excretion (ADME) of proflavine, as well as its biological effects, is crucial for its development in various research applications. Pharmacokinetic and pharmacodynamic studies employ a range of methodologies to investigate these aspects.

The investigation of proflavine's absorption and distribution in biological systems utilizes established pharmacokinetic methodologies. A common approach involves administering the compound to a research model, followed by the collection of biological samples (e.g., plasma, tissues) at various time points to measure drug concentrations.

One study on the disposition of proflavine in channel catfish employed both intravascular (i.v.) dosing and waterborne exposure. nih.gov Following i.v. administration, plasma concentration-time profiles were analyzed using pharmacokinetic models to describe the drug's behavior. nih.gov This type of analysis allows for the determination of key parameters such as elimination half-life.

To study distribution, radiolabeled compounds (e.g., ¹⁴C-proflavine) are often used. This enables the tracking of the total drug-related material throughout the body. In the channel catfish model, this method revealed that the highest concentrations of proflavine-equivalents were in excretory organs, while the lowest were in muscle, fat, and plasma. nih.gov Analysis of tissue residues can also distinguish between the parent drug and its metabolites. For example, in the liver and kidney of proflavine-dosed catfish, residues were primarily composed of glucuronosyl and acetyl conjugates, whereas in the muscle, the parent drug was the main component. nih.gov General pharmacokinetic principles define absorption as the process by which a drug enters systemic circulation and distribution as its dissemination throughout the body's fluid compartments.

Research into the systemic effects and biological responses to this compound is multifaceted, reflecting its diverse interactions at the molecular and cellular levels. Its primary mechanism of action, DNA intercalation, can lead to significant biological consequences, including mutagenic effects in viruses and bacteria and DNA breakage in cells. nih.gov This has also positioned proflavine and its derivatives as subjects of interest for their chemotherapeutic potential. nih.gov

Studies have explored a range of biological activities, including antimicrobial, anti-inflammatory, antimalarial, and antileishmanial properties. researchgate.netnih.gov The systemic effects can be investigated in animal models by observing physiological and behavioral changes. For instance, studies on other compounds have used animal models to assess central nervous system effects by measuring parameters like spontaneous motor activity, reactivity, and body temperature. mdpi.com

More recent research has identified proflavine as a potential dual-target inhibitor of SARS-CoV-2, suggesting it may interfere with multiple viral proteins. nih.gov In vitro studies demonstrated that proflavine could inhibit the replication of coronaviruses at low micromolar concentrations. nih.gov These findings underscore the importance of investigating the broad spectrum of biological responses to proflavine to uncover its full therapeutic and research potential.

Optimizing the dose of proflavine is critical for achieving the desired effect in research models while minimizing potential toxicity. Dose optimization studies aim to determine the most effective concentration for a specific application, whether for in vitro cell staining or for in vivo experiments.

For in vitro applications, such as fluorescent staining of cells for microscopy, a common concentration used is a 0.01% (w/v) proflavine solution. nih.govresearchgate.net Studies have shown that at this concentration, proflavine effectively stains cellular structures without requiring an incubation period. researchgate.net The optimal concentration can be dependent on the cell type and the specific research question. For example, in studies of Kir3.2-expressing cells, proflavine's inhibitory effect on cell proliferation was found to be concentration-dependent. nih.gov

In the context of in vivo research, dose optimization is more complex and often involves iterative processes. Methodologies like quantitative in vitro to in vivo extrapolation (QIVIVE) can be used to predict an in vivo dose that would produce a similar concentration-time profile as observed in vitro. nih.gov A review on the applications of methylene (B1212753) blue and proflavine highlights the importance of evaluating minimal efficient concentrations in different species, as well as their pharmacokinetics and toxicity, to determine optimal in vivo doses for use as tissue tracers or for vascular mapping. nih.gov The principles of dose optimization often involve finding a balance that maximizes efficacy while ensuring safety and tolerability. nih.gov

| Application | Cell/Tissue Type | Optimal Concentration/Dose | Source |

| Fluorescent Staining | Oral Epithelial Cells, Leukocytes, CAL 27 Cells | 0.01% (w/v) in solution | nih.govresearchgate.net |

| Inhibition of Cell Proliferation | Kir 3.2-expressing cells | 300 mM (for highest magnitude) | nih.gov |

| Antiviral Activity (in vitro) | HCoV-OC43 in BHK-21 cells | ~1 µM (for ~90% inhibition) | nih.gov |

Proflavine Hydrochloride Derivatives and Structure Activity Relationships Sar

Synthesis and Characterization of Novel Derivatives

The creation of new proflavine (B1679165) derivatives is a significant area of research, with many synthetic strategies focusing on altering the acridine (B1665455) structure. stlawu.eduresearchgate.net A common approach involves the synthesis of proflavine ureas. mdpi.comnih.gov For example, a novel series of proflavine ureas were synthesized based on molecular modeling studies to optimize their anticancer activity. mdpi.comnih.gov Another method involves creating hybrid molecules, such as combining the proflavine (acridine) scaffold with other pharmacologically active moieties like imidazolidinones, ureas, and thioureas. researchgate.netnih.gov

A notable synthetic route is the creation of proflavine-dithiazolidinone derivatives. These are synthesized through the reaction of dialkyl acridin-3,6-diyl dithioureas with methyl bromoacetate. nih.gov Additionally, acridine derivatives have been synthesized by reacting 9-chloroacridine (B74977) with various amino acids, resulting in 9-acridinyl amino acid derivatives. researchgate.net

The characterization of these newly synthesized compounds is crucial to confirm their chemical structures. A range of analytical techniques is employed for this purpose, including:

NMR Spectroscopy: Both proton (¹H) and carbon-¹³ (¹³C) NMR are used to elucidate the molecular structure. stlawu.edu

Mass Spectrometry: This technique helps in determining the molecular weight and elemental composition of the derivatives.

UV-vis Spectroscopy: Used to study the electronic transitions within the molecule and its interaction with DNA. nih.govresearchgate.net

Circular Dichroism (CD) Spectroscopy: Provides information on the conformational changes of DNA upon binding with the proflavine derivatives, helping to confirm the intercalation mode of binding. nih.govresearchgate.net

Modification of Acridine Scaffold for Enhanced Biological Activity

Modifications to the acridine scaffold are strategically designed to enhance the biological activities of proflavine, particularly its anticancer and antimicrobial properties. researchgate.netrsc.org The primary mechanism of action for many acridine derivatives is their ability to intercalate into DNA and inhibit topoisomerase enzymes, which are critical for cell division. rsc.orgnih.gov

Altering the substituents on the acridine ring can significantly influence the compound's DNA binding affinity and its ability to inhibit enzymes like topoisomerase II. nih.govmdpi.com For instance, the introduction of a thiosemicarbazone moiety to the acridine scaffold has been shown to produce derivatives with significant topoisomerase IIα inhibitory activity. mdpi.com Similarly, conjugating proflavine with other chemical groups, such as imidazolidinones and ureas, has yielded derivatives with highly promising cytotoxic properties. researchgate.netnih.gov

The goal of these modifications is to create more potent and selective agents. For example, some derivatives have shown greater efficacy against specific cancer cell lines compared to established chemotherapeutic drugs like amsacrine (B1665488), particularly in lung cancer cell lines where amsacrine is less effective. researchgate.net

Palladium Complexes and Other Metal-Proflavine Conjugates

The development of metal-based drugs is a significant frontier in cancer therapy, and palladium complexes, in particular, have garnered attention due to their structural and chemical similarities to platinum-based drugs. nih.gov The conjugation of proflavine with metal ions, especially palladium(II), has been explored to create novel compounds with enhanced anticancer activity. researchgate.netnih.gov